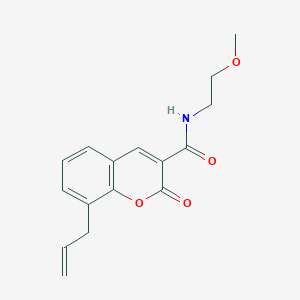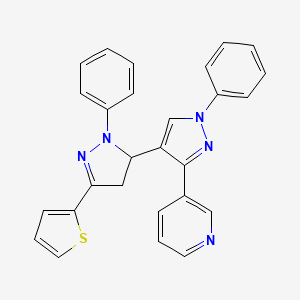![molecular formula C13H12N2O2S3 B5145415 4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)
4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, commonly known as TMDQ, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. TMDQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of TMDQ is based on its ability to act as an electron transfer agent. TMDQ can accept electrons from reducing agents, such as NADH, and transfer them to oxidizing agents, such as oxygen. This electron transfer process generates reactive oxygen species (ROS), which can cause oxidative damage to biomolecules, such as proteins, lipids, and DNA. TMDQ has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting cellular redox balance.
Biochemical and Physiological Effects:
TMDQ has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. TMDQ has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. In addition, TMDQ has been shown to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMDQ has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. TMDQ is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, TMDQ has some limitations as a research tool. It can generate reactive oxygen species (ROS), which can cause oxidative damage to cells and biomolecules. Therefore, it is important to use appropriate controls and precautions when using TMDQ in experiments.
Orientations Futures
There are several future directions for research on TMDQ. One area of interest is the development of TMDQ-based cancer therapies. TMDQ has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of TMDQ-based antimicrobial agents. TMDQ has been shown to inhibit the growth of bacteria and fungi, and further studies are needed to determine its spectrum of activity and mechanism of action. Finally, further studies are needed to elucidate the mechanism of electron transfer in biological systems and the role of TMDQ in this process.
Conclusion:
In conclusion, TMDQ is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. TMDQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. TMDQ has several advantages as a research tool, but also has limitations that need to be considered. There are several future directions for research on TMDQ, including the development of cancer therapies, antimicrobial agents, and the elucidation of the mechanism of electron transfer in biological systems.
Méthodes De Synthèse
TMDQ can be synthesized using various methods, including the reaction of 2-amino-3,5-dimethylthiophene with 1,2-dichloroethane, followed by the reaction with sodium nitrite and sulfur to obtain TMDQ. Another method involves the reaction of 2-amino-3,5-dimethylthiophene with sulfur and nitric acid in acetic anhydride to produce TMDQ. The synthesis of TMDQ is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
TMDQ has been widely used in scientific research due to its unique chemical properties. It has been used as a reagent in the synthesis of various organic compounds, including quinoline derivatives and thioethers. TMDQ has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In addition, TMDQ has been used as a probe to study the mechanism of electron transfer in biological systems.
Propriétés
IUPAC Name |
4,4,7-trimethyl-8-nitro-5H-dithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S3/c1-6-4-8-7(5-9(6)15(16)17)10-11(13(2,3)14-8)19-20-12(10)18/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZFRSOVRWWSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C(N2)(C)C)SSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)